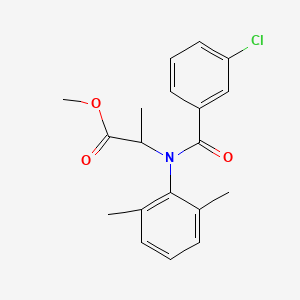
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It is a photosynthetic inhibitor that targets the electron transport chain in photosystem II of the chloroplasts. DCMU has been the subject of numerous scientific studies due to its unique mechanism of action and potential applications in various fields.
Mechanism of Action
DCMU acts as a photosynthetic inhibitor by binding to the D1 protein in photosystem II of the chloroplasts. This binding prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool, thereby inhibiting the electron transport chain in photosystem II. This inhibition leads to a reduction in the production of ATP and NADPH, which are essential for the process of photosynthesis.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It has been reported to induce changes in the levels of various metabolites, including sugars, amino acids, and organic acids. DCMU has also been shown to affect the expression of genes involved in photosynthesis and stress response pathways. Physiologically, DCMU has been shown to inhibit the growth of plants by reducing their photosynthetic efficiency.
Advantages and Limitations for Lab Experiments
DCMU has several advantages as a tool for scientific research. It is a highly specific inhibitor of photosystem II, which allows for the selective inhibition of photosynthesis without affecting other metabolic processes. DCMU is also relatively stable and can be stored for extended periods of time. However, DCMU has some limitations as well. It is highly toxic and must be handled with care. Additionally, its effects on plants can vary depending on the species, growth conditions, and concentration used.
Future Directions
There are several potential future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another potential direction is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, further studies are needed to elucidate the precise mechanism of action of DCMU and its effects on plant metabolism and stress response pathways.
Synthesis Methods
DCMU can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzoic acid with 2,6-dimethylphenylalanine to form the intermediate N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alanine. This intermediate is then treated with methyl iodide to yield the final product, methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate.
Scientific Research Applications
DCMU has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DCMU is in the field of photosynthesis research. DCMU is widely used as a tool to study the electron transport chain in photosystem II of the chloroplasts. It has also been used to investigate the role of photosystem II in the regulation of photosynthetic efficiency and the response of plants to environmental stress.
properties
IUPAC Name |
methyl 2-(N-(3-chlorobenzoyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-7-5-8-13(2)17(12)21(14(3)19(23)24-4)18(22)15-9-6-10-16(20)11-15/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQRVFXZHUSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)



![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)